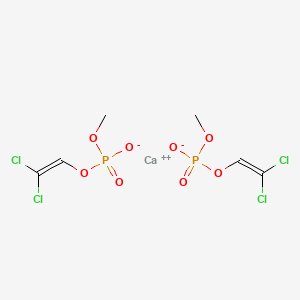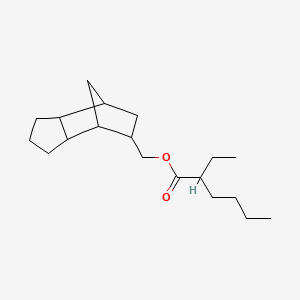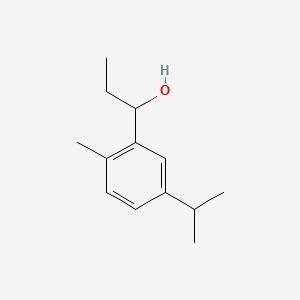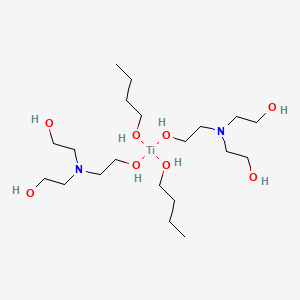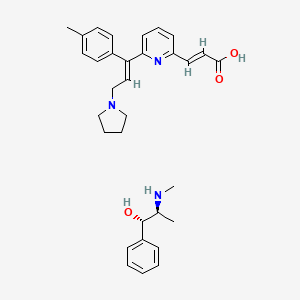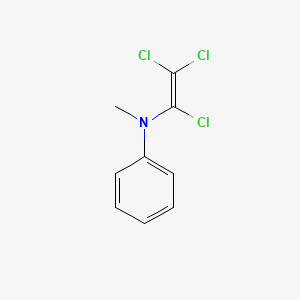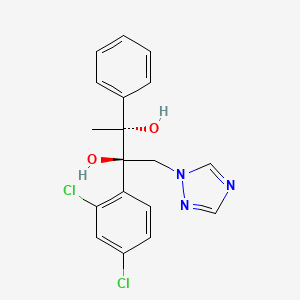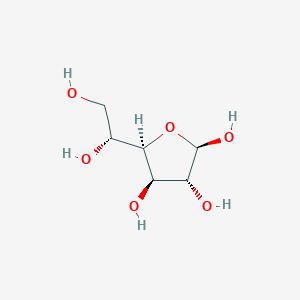
((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride: is a chemical compound with the molecular formula C17H28Cl2NO.Cl and a molecular weight of 368.76932 g/mol . It is known for its unique structure, which includes a dichlorophenoxy group attached to a dimethyloctylammonium moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride typically involves the reaction of 2,4-dichlorophenol with dimethyloctylamine in the presence of a suitable alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Polar solvents such as ethanol or methanol to dissolve the reactants.
Catalyst: Acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions.
Purification steps: such as crystallization or distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .
Biology: In biological research, this compound is used to study the effects of phenoxy compounds on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals .
Mécanisme D'action
The mechanism of action of ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s dichlorophenoxy group is responsible for its binding affinity, while the dimethyloctylammonium moiety enhances its solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxybutyric acid: Another herbicide with a longer alkyl chain.
2,4-Dichlorophenoxyethylamine: A compound used in organic synthesis with a similar phenoxy group.
Uniqueness: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride stands out due to its unique combination of a dichlorophenoxy group and a dimethyloctylammonium moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
93840-58-5 |
|---|---|
Formule moléculaire |
C17H28Cl3NO |
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C17H28Cl2NO.ClH/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
LKVRKEFXIWVRRJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




